1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
Description
1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked via a carbonyl group to a piperazine moiety substituted with a pyridin-2-yl group. The ethanone (acetyl) group is attached to the azetidine nitrogen (Fig. 1).
Properties
IUPAC Name |
1-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(20)19-10-13(11-19)15(21)18-8-6-17(7-9-18)14-4-2-3-5-16-14/h2-5,13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWOUNFAKXCWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Benzhydrylazetidin-3-yl Methanesulfonate
The synthesis often begins with 1-benzhydrylazetidin-3-yl methanesulfonate, a stable intermediate that facilitates nucleophilic displacement reactions. This compound is synthesized from 1-benzhydryl-3-azetidinol through methanesulfonylation under anhydrous conditions. The reaction proceeds in dichloromethane with methanesulfonyl chloride and triethylamine, yielding the mesylate in >90% purity.
Displacement with Piperazine Derivatives
The mesylate intermediate undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine. In acetonitrile at 80°C, using 2 equivalents of piperazine, the reaction achieves 72% yield after 12 hours. The benzhydryl group acts as a protecting group, which is subsequently removed via hydrogenolysis or acidic conditions to unmask the azetidine nitrogen.
Reaction Conditions:
One-Pot Coupling Approach
Direct Acylation of Azetidine
An alternative route involves the direct acylation of 3-aminoazetidine with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride. This method employs Schotten-Baumann conditions, where the acyl chloride reacts with the azetidine amine in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The reaction is exothermic and requires cooling to 0–5°C to minimize side reactions.
Optimization Insight:
- Excess acyl chloride (1.2 equivalents) improves yield to 68%.
- Prolonged reaction times (>4 hours) lead to hydrolysis of the carbonyl group, reducing purity.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Azetidine Precursors
Patented methodologies describe the use of Wang resin-functionalized azetidine derivatives to streamline purification. The resin-bound azetidine is reacted with 4-(pyridin-2-yl)piperazine-1-carboxylic acid using HATU as a coupling agent and DIPEA as a base in DMF. After cleavage from the resin with trifluoroacetic acid, the product is isolated in 65% yield with >95% purity.
Advantages:
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity in displacement reactions, while temperatures >80°C risk decomposition of the azetidine ring. Lower temperatures (0–25°C) favor acylation but require longer reaction times.
Protecting Group Considerations
The benzhydryl group offers stability during synthesis but necessitates deprotection under harsh conditions (e.g., H₂/Pd-C), which may reduce overall yield. Alternative protecting groups (e.g., Boc) are less common due to incompatibility with Grignard reagents.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis using a C18 column (acetonitrile/water gradient) shows a single peak at 4.2 minutes, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Containing Analogs
Trifluoromethylpyridine-Substituted Analog
Compound: 1-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)ethanone (CAS: 1706404-71-8)
- Structural Difference : The pyridine ring in this analog bears a trifluoromethyl (-CF₃) group at the 5-position, unlike the unsubstituted pyridin-2-yl group in the parent compound.
- Synthesis : Similar synthetic routes are employed, involving piperazine-carbonyl-azetidine coupling, but with 5-(trifluoromethyl)pyridin-2-yl-piperazine as an intermediate .
Table 1: Key Properties of Azetidine-Containing Analogs
| Compound | Molecular Formula | Molecular Weight | Key Substituent | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₉N₅O₂ | 313.35 | Pyridin-2-yl | 1.2 |
| Trifluoromethyl Analog (CAS 1706404-71-8) | C₁₆H₁₉F₃N₄O₂ | 356.34 | 5-CF₃-pyridin-2-yl | 2.7 |
Piperazine-Ethanone Derivatives
MK29 (RTC12): 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone
- Structural Difference : Replaces the azetidine-carbonyl-pyridin-2-yl moiety with a 4-(trifluoromethyl)phenyl group directly attached to piperazine.
- The -CF₃ group improves binding to aromatic receptors (e.g., serotonin receptors) .
- Synthesis : Prepared via HOBt/TBTU-mediated coupling of 4-(trifluoromethyl)phenylpiperazine with acetic acid .
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f)
- Structural Difference: Ethanone is linked to an indole-sulfonyl group instead of azetidine.
- Reported as a 5-HT6 antagonist with submicromolar activity .
Table 2: Piperazine-Ethanone Derivatives
Heterocyclic Variations
AMG 579 (PDE10A Inhibitor)
- Structural Difference : Contains a benzimidazole-carbonyl-piperidine core instead of azetidine-piperazine.
- Impact : The benzimidazole enhances binding to PDE10A via hydrogen bonding. AMG 579 showed 86–91% brain target occupancy in preclinical models, highlighting the importance of rigid heterocycles for CNS penetration .
Tetrazole-Based Analogs (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone)
- Structural Difference : Replaces azetidine with tetrazole, a five-membered aromatic ring.
- Synthesized via sodium azide-mediated cyclization .
Biological Activity
1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a compound of interest due to its unique structural features and potential biological activities. The presence of the azetidine ring and the piperazine moiety suggests a variety of interactions with biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N4O2, with a molecular weight of 288.34 g/mol. The compound features an azetidine ring, a piperazine group, and a pyridine derivative, which contribute to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 1421516-18-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate the activity of eukaryotic initiation factor 4A3 (eIF4A3), which plays a crucial role in protein synthesis and cancer cell proliferation. In vitro studies indicated that derivatives of this compound exhibit selective inhibition of eIF4A3, leading to reduced tumor cell viability .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives designed based on this scaffold demonstrated significant inhibition against various cancer cell lines. Compounds 1o and 1q from related studies showed promising pharmacokinetic profiles and antitumor efficacy with T/C values indicating their effectiveness without severe side effects .
Acetylcholinesterase Inhibition
Piperazine derivatives have been extensively studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Virtual screening revealed that certain piperazine-based compounds bind effectively at the active sites of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . Although specific data on the target compound's AChE inhibition is limited, its structural analogs indicate a promising avenue for further research.
In Vivo Studies
In vivo pharmacological evaluations have shown that compounds derived from similar structures exhibit low toxicity while maintaining significant antitumor activity. For example, studies involving selective eIF4A3 inhibitors demonstrated effective tumor suppression in animal models without notable weight loss or adverse reactions .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various receptors. These studies suggest that the compound may interact favorably with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways relevant to drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
